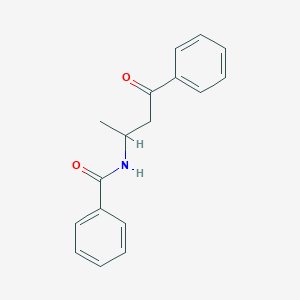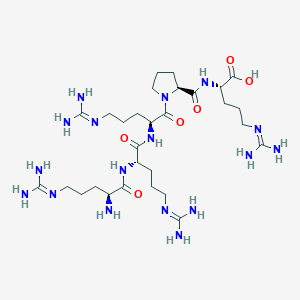![molecular formula C20H24ClN5O B15166270 N''-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N'-pyridin-4-ylguanidine CAS No. 200484-16-8](/img/structure/B15166270.png)
N''-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N'-pyridin-4-ylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a guanidine core, a pyridine ring, and a chlorophenoxy group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorophenol with 1-bromoheptane to form 7-(4-chlorophenoxy)heptane. This intermediate is then reacted with cyanamide and 4-pyridinecarboxaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
化学反応の分析
Types of Reactions
N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine involves its interaction with specific molecular targets. It is known to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cellular metabolism. This inhibition disrupts the NAD+ biosynthesis pathway, leading to cellular stress and apoptosis in certain cancer cells .
類似化合物との比較
Similar Compounds
N-(6-(4-Chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridylguanidine: A structurally similar compound with a shorter alkyl chain.
N-(6-(4-Chlorophenoxy)hexyl)-N’-cyano-N’'-3-pyridylguanidine: Similar structure but with a different position of the pyridine ring.
Uniqueness
N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine is unique due to its specific combination of functional groups and the length of its alkyl chain
特性
CAS番号 |
200484-16-8 |
|---|---|
分子式 |
C20H24ClN5O |
分子量 |
385.9 g/mol |
IUPAC名 |
2-[7-(4-chlorophenoxy)heptyl]-1-cyano-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C20H24ClN5O/c21-17-6-8-19(9-7-17)27-15-5-3-1-2-4-12-24-20(25-16-22)26-18-10-13-23-14-11-18/h6-11,13-14H,1-5,12,15H2,(H2,23,24,25,26) |
InChIキー |
JDRWKANRSUIGMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCCCCCCCN=C(NC#N)NC2=CC=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B15166192.png)

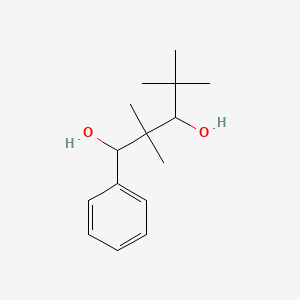
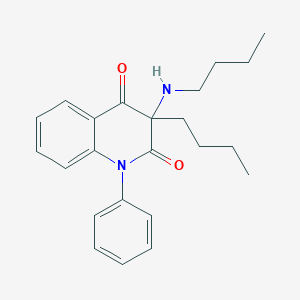
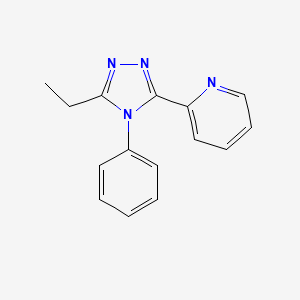
![1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene](/img/structure/B15166225.png)
![1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B15166227.png)
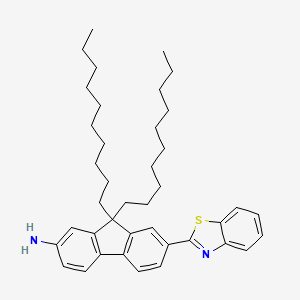
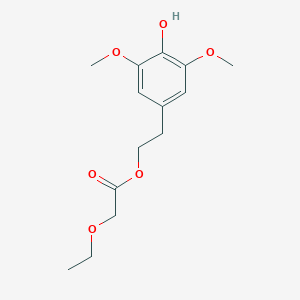

![3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate](/img/structure/B15166261.png)
